molecular formula C17H19N3O2 B6502499 3-[3-(pyrrolidine-1-carbonyl)azetidine-1-carbonyl]-1H-indole CAS No. 1396707-84-8

3-[3-(pyrrolidine-1-carbonyl)azetidine-1-carbonyl]-1H-indole

Cat. No.: B6502499
CAS No.: 1396707-84-8
M. Wt: 297.35 g/mol
InChI Key: OMZYDGHLKKKVDI-UHFFFAOYSA-N
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Description

3-[3-(pyrrolidine-1-carbonyl)azetidine-1-carbonyl]-1H-indole is a complex organic compound that features a unique combination of structural elements, including a pyrrolidine ring, an azetidine ring, and an indole moiety. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(pyrrolidine-1-carbonyl)azetidine-1-carbonyl]-1H-indole typically involves multiple steps, starting with the preparation of the individual ring systems. The pyrrolidine ring can be synthesized via organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes . The azetidine ring, known for its ring strain, can be synthesized through [2+2] cycloaddition reactions or C(sp3)–H functionalization . The indole moiety is often introduced through electrophilic substitution reactions on a preformed indole ring .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-[3-(pyrrolidine-1-carbonyl)azetidine-1-carbonyl]-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole ring and the nitrogen atoms of the pyrrolidine and azetidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles such as amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl-containing derivatives, while reduction could produce fully saturated ring systems.

Mechanism of Action

The mechanism of action of 3-[3-(pyrrolidine-1-carbonyl)azetidine-1-carbonyl]-1H-indole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. For example, the indole moiety can interact with serotonin receptors, while the azetidine and pyrrolidine rings may interact with other protein targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(pyrrolidine-1-carbonyl)azetidine-1-carbonyl]-1H-indole is unique due to its combination of three distinct ring systems, each contributing to its overall chemical and biological properties

Properties

IUPAC Name

[1-(1H-indole-3-carbonyl)azetidin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c21-16(19-7-3-4-8-19)12-10-20(11-12)17(22)14-9-18-15-6-2-1-5-13(14)15/h1-2,5-6,9,12,18H,3-4,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZYDGHLKKKVDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CN(C2)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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